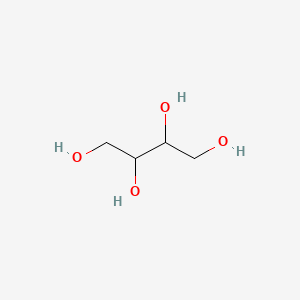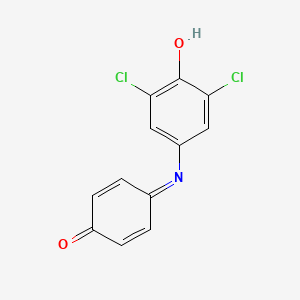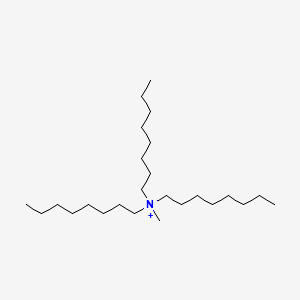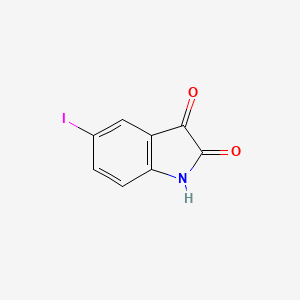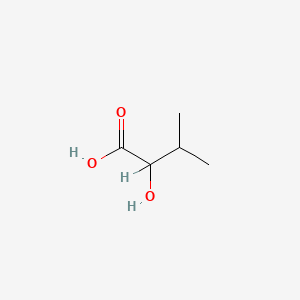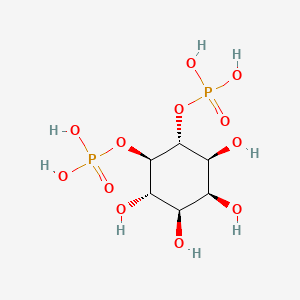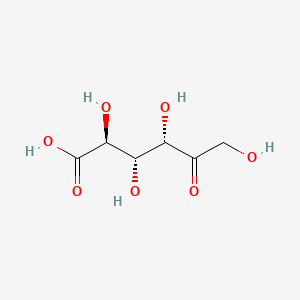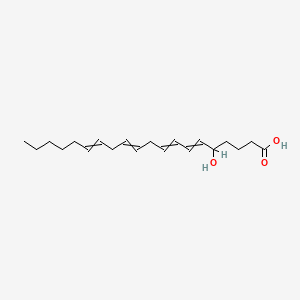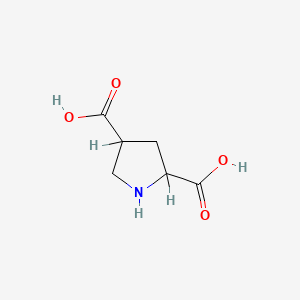
Veracevine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Veracevine is a cyclic hemiketal that is cevane that has an oxygen bridge from the 4alpha to the 9 position and is substituted by hydroxy groups at the 3beta, 4beta, 12, 14, 16beta, 17, and 20 positions. It has a role as an insecticide. It is a cyclic hemiketal, an alkaloid, a heptol, a tertiary amino compound, a tertiary alcohol and a secondary alcohol. It derives from a hydride of a cevane.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity :
- Veracevine has been utilized in the synthesis of insecticidal substances. A study by Ujváry and Casida (1997) demonstrated the synthesis of 3-O-Vanilloylveracevine, derived from veracevine, which exhibited insecticidal activity, although it was less potent compared to other related substances like cevadine and veratridine (Ujváry & Casida, 1997).
Pharmacological Action Insights :
- Research on veracevine's pharmacological properties revealed unique characteristics compared to other Veratrum alkaloids. For instance, Gershfeld (1960) noted that veracevine showed no activity at the air/water interface and did not form films, unlike other related compounds. This study helped in understanding the distribution of hydrophobic and hydrophilic groups in these molecules (Gershfeld, 1960).
Interaction with Monolayers of Stearic Acid :
- In another study by Shanes and Gershfeld (1960), the interaction of veracevine with monolayers of stearic acid was explored. Unlike other Veratrum alkaloids, veracevine at similar concentrations did not interact with the film. This insight contributes to understanding the different effects of these alkaloids in living systems (Shanes & Gershfeld, 1960).
Structural and Chemical Analysis :
- The structure and synthesis of veracevine have been subjects of significant research. Kupchan and Afonso (1960) identified veracevine as the genuine alkamine of ester alkaloids like cevadine and veratridine. Understanding the structure of veracevine has implications for synthesizing related alkaloids (Kupchan & Afonso, 1960).
Paper Chromatography Applications :
- Veracevine has been integral to the development of paper chromatography techniques. Macek and Vejdělek (1955) used veracevine in their research to improve the separation and detection of natural ester alkaloids, highlighting its role in advancing chromatographic methodologies (Macek & Vejdělek, 1955).
Central Nervous System Research :
- Tanaka (1955) investigated the central nervous actions of veracevine in mice. The study highlighted that veracevine increases reflex excitability and causes jumping fits, providing valuable information on its effects on the central nervous system (Tanaka, 1955).
Eigenschaften
CAS-Nummer |
5876-23-3 |
|---|---|
Produktname |
Veracevine |
Molekularformel |
C27H43NO8 |
Molekulargewicht |
509.6 g/mol |
IUPAC-Name |
(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-1,10,11,12,14,22,23-heptol |
InChI |
InChI=1S/C27H43NO8/c1-14-4-7-18-22(3,31)26(34)17(12-28(18)11-14)24(33)13-25-16(23(24,32)10-20(26)30)6-5-15-21(25,2)9-8-19(29)27(15,35)36-25/h14-20,29-35H,4-13H2,1-3H3/t14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26-,27-/m0/s1 |
InChI-Schlüssel |
MZHXYVMEVBEFAL-XXFAKQOHSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H]2[C@@]([C@]3([C@H](C[C@]4([C@@H]5CC[C@H]6[C@]7([C@]5(C[C@]4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)O)O)C)O)O)O)(C)O |
SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O |
Kanonische SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)O)O)C)O)O)O)(C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



